5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 1359450-97-7
VCID: VC4494892
InChI: InChI=1S/C27H26N4O4/c1-17(2)34-20-11-9-19(10-12-20)26-28-23(18(3)35-26)16-30-13-14-31-24(27(30)32)15-22(29-31)21-7-5-6-8-25(21)33-4/h5-15,17H,16H2,1-4H3
SMILES: CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5OC)C3=O
Molecular Formula: C27H26N4O4
Molecular Weight: 470.529

5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

CAS No.: 1359450-97-7

Cat. No.: VC4494892

Molecular Formula: C27H26N4O4

Molecular Weight: 470.529

* For research use only. Not for human or veterinary use.

5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one - 1359450-97-7

Specification

CAS No. 1359450-97-7
Molecular Formula C27H26N4O4
Molecular Weight 470.529
IUPAC Name 2-(2-methoxyphenyl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Standard InChI InChI=1S/C27H26N4O4/c1-17(2)34-20-11-9-19(10-12-20)26-28-23(18(3)35-26)16-30-13-14-31-24(27(30)32)15-22(29-31)21-7-5-6-8-25(21)33-4/h5-15,17H,16H2,1-4H3
Standard InChI Key MHSQRCJQPUNATL-UHFFFAOYSA-N
SMILES CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5OC)C3=O

Introduction

The compound 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex heterocyclic molecule that belongs to the class of pyrazolo[1,5-a]pyrazines. It features both pyrazole and oxazole moieties, which are significant in medicinal chemistry due to their potential biological activities. This compound is cataloged in various chemical databases, including PubChem and ChemSrc, with a specific CAS number.

Synthesis

The synthesis of 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step reactions. These may include:

  • Formation of the Oxazole Ring: This often involves the reaction of an aldehyde with an amino acid derivative in the presence of a catalyst.

  • Coupling Reactions: Techniques like Suzuki or Heck reactions might be used to attach the phenyl groups.

  • Pyrazolo[1,5-a]pyrazine Formation: This could involve cyclization reactions of appropriately substituted precursors.

Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.

Potential Applications

Compounds with similar structures have shown potential in pharmaceutical applications, particularly in targeting specific biological pathways. Their structural complexity suggests they could exhibit anti-inflammatory, anti-cancer, or neuroprotective properties based on interactions with biological systems.

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